![molecular formula C17H17FN4O3S B2550791 1-(2-(4-(6-氟苯并[d]噻唑-2-基)哌嗪-1-基)-2-氧代乙基)吡咯烷-2,5-二酮 CAS No. 897472-30-9](/img/structure/B2550791.png)
1-(2-(4-(6-氟苯并[d]噻唑-2-基)哌嗪-1-基)-2-氧代乙基)吡咯烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole ring, a piperazine moiety, and a pyrrolidine-2,5-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
科学研究应用
1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione has a wide range of scientific research applications:
作用机制
Target of Action
Similar benzothiazole-based compounds have been found to inhibit quorum sensing in gram-negative bacteria .
Mode of Action
It’s worth noting that benzothiazole derivatives have been shown to inhibit quorum sensing, a bacterial cell-cell communication mechanism .
Biochemical Pathways
Similar benzothiazole-based compounds have been found to inhibit quorum sensing pathways in bacteria .
Result of Action
Similar benzothiazole-based compounds have been found to inhibit quorum sensing, thereby potentially reducing biofilm formation and virulence production in bacteria .
生化分析
Biochemical Properties
1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . This inhibition can lead to a reduction in the production of pro-inflammatory prostaglandins. Additionally, the compound interacts with various receptors, potentially modulating signal transduction pathways .
Cellular Effects
The effects of 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects the expression of inflammatory cytokines such as IL-6 and TNF-α in immune cells . These effects suggest that the compound can modulate both cell survival and immune responses.
Molecular Mechanism
At the molecular level, 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione exerts its effects through several mechanisms. It binds to specific enzymes and receptors, altering their activity. For instance, its interaction with COX enzymes leads to the inhibition of prostaglandin synthesis . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and effects of 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of inflammatory pathways and prolonged anti-proliferative effects in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione vary with dosage. At lower doses, it exhibits anti-inflammatory and anti-proliferative effects without significant toxicity . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate its biotransformation into more water-soluble metabolites for excretion . These metabolic processes are crucial for its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins . It is distributed widely in the body, with significant accumulation in the liver, kidneys, and inflamed tissues . The compound’s ability to cross cell membranes and its affinity for certain tissues are key factors in its therapeutic potential.
Subcellular Localization
Within cells, 1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is localized in specific subcellular compartments . It has been found in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .
准备方法
The synthesis of 1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of intermediate compounds. Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione moiety, resulting in the formation of hydroxyl derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar compounds to 1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione include other benzothiazole derivatives and piperazine-containing molecules. For example:
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: This compound also features a benzothiazole ring and exhibits similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds are known for their antibacterial and antipsychotic properties.
The uniqueness of 1-{2-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione lies in its specific combination of functional groups, which confer distinct pharmacological and chemical properties.
属性
IUPAC Name |
1-[2-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O3S/c18-11-1-2-12-13(9-11)26-17(19-12)21-7-5-20(6-8-21)16(25)10-22-14(23)3-4-15(22)24/h1-2,9H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVBLGJQPUTRHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl phenyl sulfone](/img/structure/B2550708.png)
![[2-Bromo-4-(ethylsulfanyl)phenyl]methanol](/img/structure/B2550709.png)
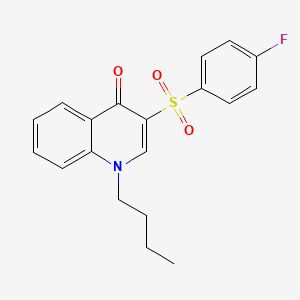
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2550712.png)
![N-[1-(4-Fluorophenyl)-3-hydroxy-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2550713.png)
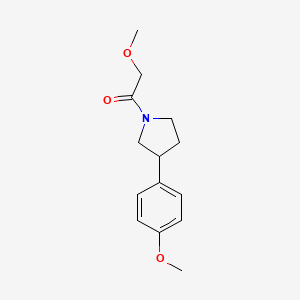
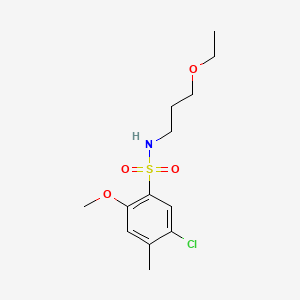
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2550717.png)
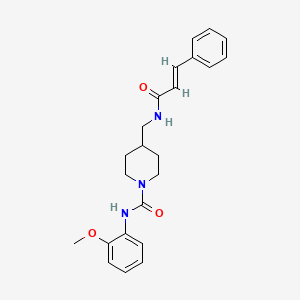
![1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550722.png)
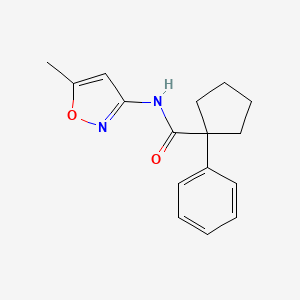
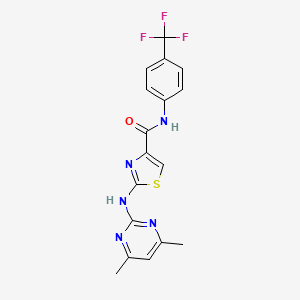
![N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-methyl-3-nitrobenzamide](/img/structure/B2550725.png)
![N-(2,4-dimethoxyphenyl)-2-({6-ethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2550728.png)
